Kinase Selectivity: Palbociclib Demonstrates the Narrowest Off-Target Profile
Palbociclib exhibits high selectivity for CDK4/6 over a broad panel of other kinases. In comparative biochemical assays, palbociclib shows no inhibitory activity against CDK1 (IC50 > 10,000 nM) and CDK2, whereas abemaciclib demonstrates measurable inhibition of CDK1 (IC50 = 1,627 nM) and CDK9, and ribociclib shows some CDK1 activity (IC50 = 113,000 nM) [1][2]. This represents a >900-fold selectivity window for CDK4 over CDK1 for palbociclib, compared to a ~11,300-fold window for ribociclib and an ~814-fold window for abemaciclib [1][2].
| Evidence Dimension | CDK1 IC50 (nM) as a measure of off-target kinase inhibition |
|---|---|
| Target Compound Data | >10,000 nM (no inhibition observed) [1][2] |
| Comparator Or Baseline | Ribociclib: 113,000 nM; Abemaciclib: 1,627 nM [1][2] |
| Quantified Difference | Palbociclib selectivity window (CDK4 IC50 / CDK1 IC50) > 909-fold, compared to ~11,300-fold for ribociclib and ~814-fold for abemaciclib. |
| Conditions | In vitro kinase assay with recombinant proteins; ATP concentration not specified in comparator data [1][2]. |
Why This Matters
The narrowest off-target kinase profile may translate to a more predictable pharmacodynamic response with fewer kinase-mediated side effects, a key consideration for experimental design.
- [1] Chen P, et al. Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Mol Cancer Ther. 2016;15(10):2273-2281. (Table 1) View Source
- [2] O'Leary B, et al. Treating cancer with selective CDK4/6 inhibitors. Nat Rev Clin Oncol. 2016;13(7):417-30. (Table 1) View Source
